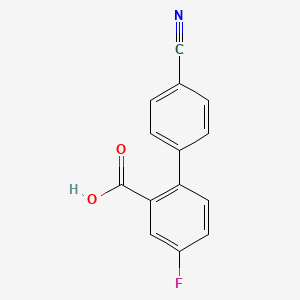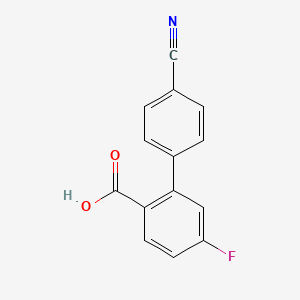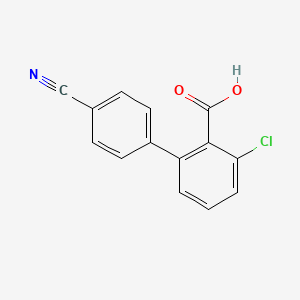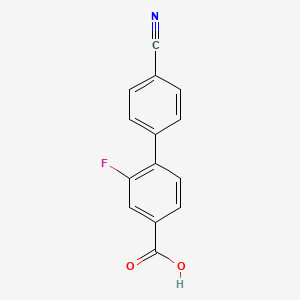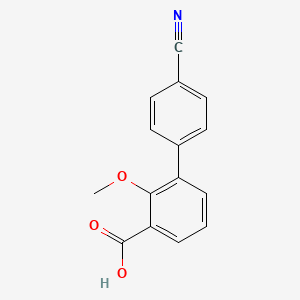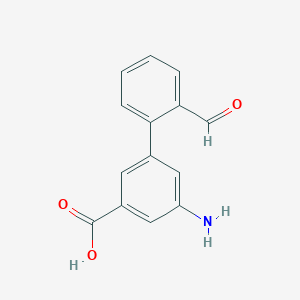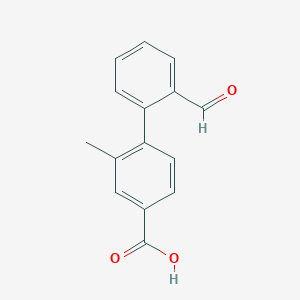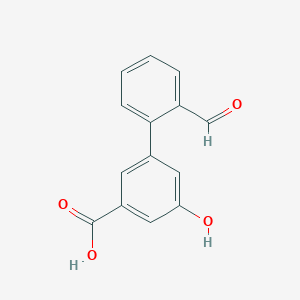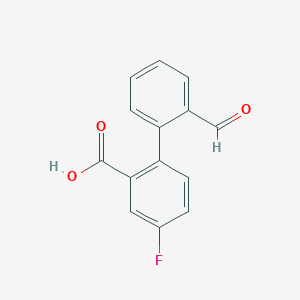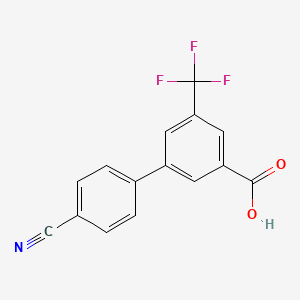
3-(4-Cyanophenyl)-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-(4-Cyanophenyl)-5-trifluoromethylbenzoic acid, or 4-CF3-CPA, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 146-147°C and a molecular weight of 231.22 g/mol. 4-CF3-CPA is a member of the trifluoromethylbenzoic acid family, which has been shown to possess a wide range of biological activities. As such, 4-CF3-CPA has become an important tool in the study of biochemical and physiological processes. Additionally, several possible future directions for 4-CF3-CPA research will be identified.
Scientific Research Applications
4-CF3-CPA has been used in a variety of scientific research applications. It has been used as a substrate for the study of cytochrome P450 enzymes, as well as for the study of other enzymes involved in drug metabolism. It has also been used to study the regulation of gene expression by modulating the activity of transcription factors. Additionally, 4-CF3-CPA has been used to study the effects of environmental pollutants on the human body and to study the mechanisms of drug resistance in cancer cells.
Mechanism of Action
The mechanism of action of 4-CF3-CPA is still not fully understood. However, it is believed that 4-CF3-CPA acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-CF3-CPA has been shown to modulate the activity of certain transcription factors, which may explain its ability to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CF3-CPA are still being studied. However, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been shown to modulate the expression of certain genes involved in cell differentiation and proliferation.
Advantages and Limitations for Lab Experiments
4-CF3-CPA is a useful tool for laboratory experiments due to its high purity and ease of synthesis. Additionally, it is relatively stable and can be stored at room temperature. However, it is important to note that 4-CF3-CPA is a potentially hazardous compound, and appropriate safety precautions should be taken when handling it.
Future Directions
Given its wide range of biological activities, 4-CF3-CPA has many potential future applications. For example, it could be used to study the effects of environmental pollutants on human health, as well as to develop new drugs and therapies for the treatment of various diseases. Additionally, 4-CF3-CPA could be used to study the mechanisms of drug resistance in cancer cells and to develop new strategies for overcoming drug resistance. Finally, 4-CF3-CPA could be used to study the regulation of gene expression, which could lead to the development of new treatments for genetic disorders.
Synthesis Methods
4-CF3-CPA can be synthesized through a variety of methods. The most common method involves the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. This reaction produces the desired product with a yield of 95%. Other methods of synthesis involve the use of different reagents and catalysts, such as zinc chloride, or the use of a different base, such as pyridine.
properties
IUPAC Name |
3-(4-cyanophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFBLANKPHYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688832 | |
| Record name | 4'-Cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160262-76-9 | |
| Record name | 4′-Cyano-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



